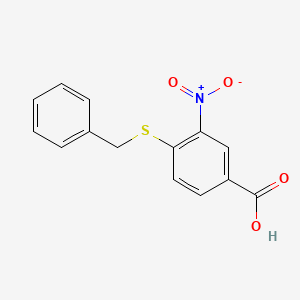

4-(Benzylsulfanyl)-3-nitrobenzoic acid

Descripción

4-(Benzylsulfanyl)-3-nitrobenzoic acid is a nitroaromatic compound featuring a benzylsulfanyl (–S–CH₂C₆H₅) substituent at the 4-position and a nitro (–NO₂) group at the 3-position of the benzoic acid core. Nitroaromatic compounds are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. The benzylsulfanyl group likely enhances lipophilicity, influencing solubility and biological interactions .

Propiedades

IUPAC Name |

4-benzylsulfanyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMJKMPQPHNZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Benzylsulfanyl)-3-nitrobenzoic acid (C14H11NO4S) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H11NO4S

- CAS Number : 82964-59-8

- Molecular Weight : 285.31 g/mol

The compound features a benzene ring substituted with a sulfanyl group and a nitro group, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The nitro group may facilitate electron transfer processes, while the benzylsulfanyl moiety can engage in hydrophobic interactions with target proteins.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could bind to receptors modulating signaling pathways related to inflammation or cancer.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which are essential in mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other nitro-substituted benzoic acids.

Anticancer Potential

The compound's structural characteristics position it as a potential candidate for anticancer drug development. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

A study conducted on various benzoic acid derivatives indicated that this compound demonstrated significant cytotoxicity against MOLT-3 leukemia cells. The compound was shown to disrupt cellular proliferation and induce apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .

Toxicity and Safety Profile

Toxicity assessments indicate that compounds related to this compound generally exhibit low toxicity profiles. Initial screenings suggest minimal hepatotoxicity and mutagenicity, making it a candidate for further pharmacological studies .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological, chemical, and physical properties of 3-nitrobenzoic acid derivatives are heavily influenced by substituents at the 4-position. Below is a comparative analysis (Table 1):

Table 1: Key Structural Analogues of 3-Nitrobenzoic Acid

Reactivity and Functional Group Impact

- Electron-Withdrawing Groups (e.g., –NO₂, –SO₂–): The nitro group at position 3 directs electrophilic substitution to the para position, enabling regioselective modifications. Sulfonyl or sulfamoyl groups (as in CAS 328028-09-7) further stabilize the aromatic ring, reducing susceptibility to microbial degradation .

- Halogen Substituents (e.g., –Cl): Chlorine atoms (e.g., in 4-chloro-3-nitro-5-sulfamoylbenzoic acid) increase molecular weight and steric bulk, impacting pharmacokinetics .

Biodegradability and Environmental Impact

Nitroaromatic compounds are often recalcitrant pollutants. However, substituents like amines (e.g., 4-benzylamino derivatives) may enhance biodegradability. The dioxygenase enzyme MnbAB from Comamonas sp. JS46 selectively degrades 3-nitrobenzoic acid derivatives, with activity influenced by substituent position and electronic effects . For example:

Computational Insights

coli ParE) . Such data suggest that substituents altering electron density could optimize drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.